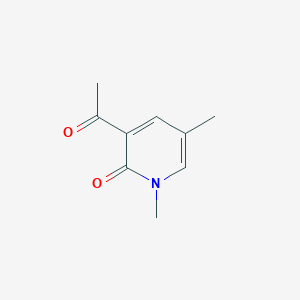

3-Acetyl-1,5-dimethylpyridin-2(1H)-one

Description

3-Acetyl-1,5-dimethylpyridin-2(1H)-one is a heterocyclic compound featuring a pyridinone core substituted with methyl groups at the 1- and 5-positions and an acetyl group at the 3-position. This structure imparts unique electronic and steric properties, making it relevant in pharmaceutical and materials chemistry.

Properties

Molecular Formula |

C9H11NO2 |

|---|---|

Molecular Weight |

165.19 g/mol |

IUPAC Name |

3-acetyl-1,5-dimethylpyridin-2-one |

InChI |

InChI=1S/C9H11NO2/c1-6-4-8(7(2)11)9(12)10(3)5-6/h4-5H,1-3H3 |

InChI Key |

SZQLPMAKQPJRSI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN(C(=O)C(=C1)C(=O)C)C |

Origin of Product |

United States |

Preparation Methods

Multi-Step Synthesis via Thiazolo[3,2-a]pyrimidin-5-one Intermediates

A relevant synthetic approach, closely related to the target compound, has been reported in the synthesis of 2-acetyl-3,7-dimethyl-5H-thiazolo[3,2-a]pyrimidin-5-one derivatives, which share structural similarity with this compound (see Scheme 1).

Scheme 1: Key Steps in the Synthesis of 2-Acetyl-3,7-dimethyl-5H-thiazolo[3,2-a]pyrimidin-5-one

| Step | Reactants | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Acetoacetic acid ethyl ester + Thiourea + Sodium methylate | Methanol, room temp | 6-Methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one | ~90 |

| 2 | Compound (1) + 3-Chloro-pentane-2,4-dione | Reflux | Intermediate substitution at sulfur | High |

| 3 | Cyclization | Heating, base catalysis | 2-Acetyl-3,7-dimethyl-5H-thiazolo[3,2-a]pyrimidin-5-one | Good |

This three-step synthesis is efficient and provides high yields, demonstrating a viable pathway to acetylated methylpyridinone derivatives through regioselective cyclization and substitution reactions.

Direct Acetylation of Dimethylpyridin-2-one Derivatives

Another approach involves direct acetylation of 1,5-dimethylpyridin-2(1H)-one or its precursors. This can be achieved by:

- Reacting 1,5-dimethylpyridin-2(1H)-one with acetyl chloride or acetic anhydride under controlled acidic or basic conditions.

- Employing catalysts such as Lewis acids to enhance regioselectivity.

- Using solvents like dichloromethane or acetonitrile and maintaining low temperatures to avoid over-acetylation.

This method requires careful optimization to avoid side reactions, such as N-acetylation or multiple acetylations.

Alternative Routes via Pyridinone Functionalization

Literature also suggests the synthesis of 3-substituted pyridin-2-one derivatives via:

- Nucleophilic substitution on halogenated pyridinones.

- Condensation reactions involving amidines or cyanamides with substituted pyridinone precursors.

- Cyclization of appropriately substituted precursors under acidic or basic catalysis.

For example, the synthesis of 3-amino-4,6-dimethyl-1H-pyridin-2-one involves reaction of 3,5-dimethylpyridin-2-one with ammonia or amines, which can be adapted for acetyl group introduction.

Data Tables Summarizing Preparation Conditions and Yields

Characterization and Validation of the Prepared Compound

- Nuclear Magnetic Resonance (NMR) Spectroscopy : $$^{1}H$$ NMR shows characteristic singlets for methyl groups (δ ~2.1–2.5 ppm) and acetyl methyl (δ ~2.5 ppm). The pyridinone proton appears downfield due to the lactam structure.

- Infrared (IR) Spectroscopy : Strong absorption bands at 1650–1700 cm$$^{-1}$$ corresponding to the carbonyl (C=O) stretch of the pyridinone and acetyl groups.

- Mass Spectrometry (MS) : Molecular ion peak confirms molecular weight consistent with C$$9$$H$${11}$$NO$$_2$$.

- X-ray Crystallography : Where available, confirms the position of acetyl and methyl groups and overall molecular conformation.

- Thin Layer Chromatography (TLC) : Used to monitor reaction progress and purity, typically with acetone/hexane solvent systems.

Research Discoveries and Optimization Insights

- The regioselective introduction of the acetyl group at the 3-position is facilitated by the electronic effects of methyl substituents at positions 1 and 5.

- Base-catalyzed cyclization steps improve yields and reduce side products.

- The use of sodium methylate in methanol provides a high-yielding environment for initial pyrimidinone formation.

- X-ray crystallographic data provide unambiguous structural confirmation, essential for validating regioselectivity.

- Modifications of reaction conditions, such as temperature and solvent polarity, significantly influence the acetylation outcome.

- Alternative functionalization strategies, including thioureide and hydrazine derivatives, expand the scope of biologically active analogs derived from this core structure.

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-1,5-dimethylpyridin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxide derivatives.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield N-oxide derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique chemical structure.

Industry: Utilized in the production of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-Acetyl-1,5-dimethylpyridin-2(1H)-one depends on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

3-Acetyl-Pyrazolo[1,5-a]pyridin-2(1H)-one (CAS: 55908-45-7)

- Molecular Formula : C₉H₈N₂O₂

- Key Differences: Replaces the pyridinone ring with a pyrazolo-pyridinone fused system. The acetyl group is retained at position 3, but the methyl substituents are absent.

3-Bromo-1,5-dimethylpyridin-2(1H)-one (CID: 74890566)

- Molecular Formula: C₇H₈BrNO

- Key Differences : Substitutes the acetyl group at position 3 with bromine. Bromine’s electronegativity and leaving-group capability contrast with the electron-withdrawing acetyl group, making this compound more reactive in nucleophilic aromatic substitution reactions. The methyl groups at 1 and 5 mirror the target compound, preserving steric hindrance .

3-Acetyl-1,3-bis(2-chloro-4-nitrophenyl)-1E-triazene

- Key Differences: A triazene derivative with acetyl and nitro substituents. The non-planar structure due to steric clashes between substituents introduces axial chirality, a feature absent in the planar pyridinone system of the target compound. This highlights how acetyl groups can influence conformational stability in diverse scaffolds .

Physicochemical Properties

| Compound | Molecular Weight | Key Substituents | Predicted LogP* | Solubility Insights |

|---|---|---|---|---|

| 3-Acetyl-1,5-dimethylpyridin-2(1H)-one | ~179.2 g/mol | 1,5-dimethyl; 3-acetyl | ~1.2 (est.) | Moderate polarity due to acetyl; likely soluble in polar aprotic solvents |

| 3-Acetyl-pyrazolo[1,5-a]pyridin-2-one | 176.17 g/mol | Pyrazolo-pyridinone; acetyl | ~0.8 | Increased polarity from fused N-heterocycles; enhanced aqueous solubility |

| 3-Bromo-1,5-dimethylpyridin-2(1H)-one | 200.98 g/mol | 1,5-dimethyl; 3-bromo | ~2.1 | Lower polarity; hydrophobic interactions dominate |

*LogP estimates based on substituent contributions (acetyl: -0.6, bromine: +0.9, methyl: +0.5).

Reactivity and Functional Potential

- Acetyl vs. Bromine : The acetyl group in the target compound facilitates hydrogen bonding and participation in condensation reactions (e.g., formation of Schiff bases). In contrast, the bromine in CID 74890566 enables cross-coupling reactions (e.g., Suzuki-Miyaura) for functionalization .

- Steric Effects: The 1,5-dimethyl groups in the target compound and its brominated analog create steric hindrance, limiting electrophilic substitution at adjacent positions. This contrasts with the less hindered pyrazolo-pyridinone derivative, where reactivity at the fused ring is more accessible .

Q & A

Q. What synthetic methodologies are recommended for 3-Acetyl-1,5-dimethylpyridin-2(1H)-one, and how can reaction parameters be optimized?

- Methodological Answer : Synthesis typically involves cyclocondensation of acetylated precursors with amines or alkylation of pyridinone intermediates. For example, dimethylation at the 1- and 5-positions can be achieved via nucleophilic substitution under reflux in aprotic solvents (e.g., DMF) with potassium carbonate as a base. Acetylation at the 3-position is often performed using acetyl chloride in the presence of a Lewis catalyst (e.g., AlCl₃). Optimization includes:

- Temperature control (70–90°C) to minimize side reactions.

- Solvent selection (e.g., THF for better acetyl group incorporation).

- Monitoring reaction progress via TLC or HPLC .

Q. How is structural characterization of this compound performed using spectroscopic techniques?

- Methodological Answer : A multi-technique approach is critical:

- ¹H/¹³C NMR : Assign methyl groups (δ 1.8–2.6 ppm for CH₃) and the pyridinone ring protons (δ 6.5–8.0 ppm). The acetyl carbonyl (C=O) appears near δ 170 ppm in ¹³C NMR.

- IR Spectroscopy : Strong absorption at ~1680–1700 cm⁻¹ confirms the acetyl C=O stretch.

- Mass Spectrometry (HRMS) : Accurate mass analysis (e.g., m/z 179.0943 [M+H]⁺) validates molecular formula (C₉H₁₁NO₂).

- X-ray Crystallography (if crystalline): Resolves spatial arrangement of substituents .

Advanced Research Questions

Q. What strategies address contradictions between computational predictions and experimental bioactivity data for this compound?

- Methodological Answer : Discrepancies may arise from solvent effects, tautomerism, or protein flexibility in docking studies. Mitigation strategies include:

- Orthogonal Assays : Validate bioactivity (e.g., enzyme inhibition, cell viability) across multiple platforms.

- Solvent/Protonation State Modeling : Use molecular dynamics (MD) simulations to account for aqueous vs. non-aqueous environments.

- Synchrotron Crystallography : Resolve binding modes in protein-ligand complexes.

- Meta-Analysis : Compare results with structurally analogous pyridinones (e.g., 4-Amino-1-ethylpyridin-2(1H)-one) to identify trends .

Q. How can impurity profiling of this compound align with pharmaceutical quality guidelines?

- Methodological Answer : Follow ICH Q3A/B guidelines for impurity identification:

- HPLC-PDA/MS : Detect and quantify impurities at ≥0.1% threshold. Use C18 columns with gradient elution (acetonitrile/water + 0.1% formic acid).

- Forced Degradation Studies : Expose the compound to heat, light, and acidic/basic conditions to predict stability-related impurities.

- Reference Standards : Cross-validate impurities using certified materials (e.g., [1-Hydroxy-2-(pyridin-4-yl)ethylidene]bis(phosphonic acid) as a model for phosphonate-containing byproducts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.